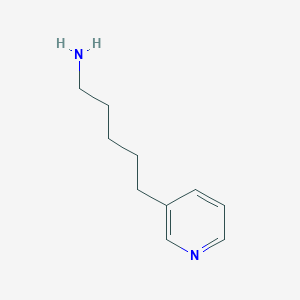

5-(Pyridin-3-yl)pentan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84200-05-5 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

5-pyridin-3-ylpentan-1-amine |

InChI |

InChI=1S/C10H16N2/c11-7-3-1-2-5-10-6-4-8-12-9-10/h4,6,8-9H,1-3,5,7,11H2 |

InChI Key |

OEIIEOGCBVXHSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CCCCCN |

Origin of Product |

United States |

Synthetic Methodologies for 5 Pyridin 3 Yl Pentan 1 Amine and Analogous Structures

Established Synthetic Pathways for Pyridine-Substituted Pentan-1-amine Derivatives

Traditional methods provide a robust foundation for the synthesis of pyridine (B92270) derivatives. These pathways often involve the sequential construction of the target molecule through well-understood reaction classes like alkylation, reductive amination, and nucleophilic substitution.

Alkylation Strategies for Constructing the Pentane Chain

Directly attaching an alkyl chain to a pyridine ring via classical electrophilic substitution, such as Friedel-Crafts alkylation, is generally ineffective. wikipedia.org This difficulty arises because the electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack; moreover, the reaction conditions often lead to the protonation of the basic nitrogen atom, further increasing this deactivation. gcwgandhinagar.com

To overcome these limitations, radical-based methods like the Minisci reaction are often employed. chim.it The Minisci reaction involves the addition of a carbon-centered radical to a protonated, electron-deficient N-heterocycle. wikipedia.orgchim.it This method is advantageous as it allows for the direct C-H functionalization of the pyridine ring without requiring pre-functionalization. wikipedia.org However, a common challenge with the Minisci reaction is the formation of regioisomeric mixtures, which can complicate product purification. wikipedia.org

Recent advancements have focused on achieving regiochemical control. One effective strategy involves the use of a removable blocking group on the pyridine nitrogen. For instance, a simple maleate-derived blocking group can be installed on the pyridine, which then directs Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govorganic-chemistry.orgchemistryviews.org This approach is operationally simple, scalable, and avoids the need for harsh acidic conditions, providing a practical route to C-4 alkylated pyridines. nih.govorganic-chemistry.org

Alternative strategies include the alkylation of metalated pyridines, where the pyridine ring is first deprotonated using a strong base to form a nucleophilic organometallic species, which can then react with an alkyl halide. youtube.com

Table 1: Selected Examples of Regioselective C-4 Alkylation of Pyridines This table showcases the use of a blocking group (BG) approach in Minisci-type reactions to achieve regioselectivity.

| Pyridine Substrate | Carboxylic Acid (Alkyl Source) | Yield of C-4 Alkylated Product (%) | Reference |

|---|---|---|---|

| Pyridine | Cyclohexanecarboxylic acid | 75 | nih.gov |

| Pyridine | Pivalic acid | 72 | nih.gov |

| 3-Chloropyridine | Cyclohexanecarboxylic acid | 68 | nih.gov |

| 3-Fluoropyridine | Pivalic acid | 65 | nih.gov |

Reductive Amination Approaches Utilizing Pyridine Precursors

Reductive amination is a highly versatile and widely used one-pot method for synthesizing amines. uomustansiriyah.edu.iqresearchgate.net This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This approach effectively avoids the common problem of over-alkylation that can plague direct alkylation methods. masterorganicchemistry.com

For the synthesis of 5-(pyridin-3-yl)pentan-1-amine or its analogues, a typical route would involve the reaction of a pyridine-3-carboxaldehyde with an appropriate amine (like pentan-1-amine) or reacting a pentanal derivative with a pyridine-containing amine. google.com The reaction is performed in the presence of a reducing agent. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter two being particularly useful as they can selectively reduce the iminium ion in the presence of the starting aldehyde. researchgate.netmasterorganicchemistry.com

The choice of reducing agent and reaction conditions can be tailored for different substrates, and biocatalytic methods using enzymes like amine dehydrogenases (AmDHs) and imine reductases (IREDs) are emerging as powerful, stereoselective alternatives. researchgate.net

Nucleophilic Substitution Reactions in Pyridine-Amine Synthesis

The electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions, which are electronically activated by the nitrogen heteroatom. gcwgandhinagar.comquimicaorganica.org This reactivity allows for the introduction of amine functionalities by displacing a suitable leaving group, such as a halide, from the pyridine ring. wiley.com

For this strategy to be effective, the reaction requires a pyridine substrate bearing a good leaving group (e.g., Cl, Br, I) at an activated position. quimicaorganica.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile (an amine) attacks the ring to form a stable intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. quimicaorganica.org While highly effective for 2- and 4-substituted pyridines, nucleophilic substitution at the 3-position is significantly slower due to the lack of electronic activation. uomustansiriyah.edu.iqquimicaorganica.org

In some cases, the reactivity can be enhanced by activating the pyridine ring through N-oxide formation or quaternization. gcwgandhinagar.comgoogle.com Directed SNAr reactions have also been developed, where a directing group on the substrate can facilitate substitution at otherwise unreactive positions. rsc.org

Advanced Methodologies in the Synthesis of Related Pyridine-Amine Frameworks

Modern synthetic chemistry offers powerful tools that enable the rapid assembly of complex molecular architectures, including advanced multicomponent reactions and transition-metal-catalyzed cross-couplings.

Multicomponent Reactions (MCRs) for Polyheterocyclic Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. acsgcipr.orgresearchgate.netbohrium.com Several classical MCRs are used for the de novo synthesis of the pyridine ring itself. acsgcipr.org

Notable examples include:

Hantzsch Pyridine Synthesis: A condensation reaction typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: Involves the condensation of an enamine with an ethynyl (B1212043) ketone. acsgcipr.org

Guareschi-Thorpe Reaction: A reaction between a cyanoacetamide and a 1,3-diketone. acsgcipr.org

More contemporary MCRs, such as the isocyanide-based Groebke–Blackburn–Bienaymé (GBB) reaction, are powerful tools for assembling fused heterocyclic systems like imidazo[1,2-a]pyridines from simple building blocks (an aldehyde, an aminopyridine, and an isocyanide). mdpi.com These methods exemplify the convergence and operational simplicity that MCRs bring to heterocyclic chemistry. bohrium.com The use of nanocatalysts in these reactions is also an area of active development, further enhancing their efficiency. rsc.org

Table 2: Overview of Selected Multicomponent Reactions for Pyridine and Fused Pyridine Synthesis

| Reaction Name | Key Reactants | Typical Product Type | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridines (oxidized to Pyridines) | acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Substituted Pyridines | acsgcipr.org |

| Groebke–Blackburn–Bienaymé (GBB) | Aldehyde, 2-Aminopyridine, Isocyanide | Imidazo[1,2-a]pyridines | mdpi.com |

| Four-Component Synthesis | Aryl/Heteroaryl Enone, 1,3-Dicarbonyl, Ammonium Salt | Functionalized Pyridines | researchgate.net |

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the functionalization of aromatic and heteroaromatic rings, and pyridines are no exception. nih.govresearchgate.net These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. wiley.com

Key cross-coupling reactions relevant to the synthesis of pyridine-amine frameworks include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (like a pyridylboronic acid) with an organic halide. nih.govorganic-chemistry.org It is a robust method for forming C-C bonds, for example, to attach a pre-functionalized pentyl chain to a pyridine ring or an aryl group to a pyridine. nih.govcdnsciencepub.comdergipark.org.tr Despite its utility, the coupling of 2-pyridyl nucleophiles can be challenging due to slow transmetalation and decomposition of the boron reagent, often requiring specialized ligands and conditions. nih.gov

Buchwald-Hartwig Amination: A palladium-catalyzed C-N bond-forming reaction between an aryl halide (e.g., a bromopyridine) and an amine. wikipedia.org This reaction is a premier method for synthesizing aryl amines and has been successfully applied to various halopyridines, including the regioselective amination of dihalopyridines. researchgate.netchemspider.comresearchgate.net It offers a direct route to attach an amine-containing side chain to the pyridine core.

Other Cross-Couplings: Reactions such as the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Kumada (coupling with Grignard reagents) are also employed for pyridine functionalization. rsc.orgnih.gov The pyridine nitrogen can act as a directing group in some C-H activation contexts, enabling functionalization at specific positions. rsc.orgnih.gov

These catalytic methods offer high functional group tolerance and have become indispensable tools for the late-stage functionalization and synthesis of complex pyridine-containing molecules. nih.gov

Radical-Mediated Synthetic Routes to Amino-Substituted Heterocycles

The formation of amino-substituted heterocycles through radical-mediated pathways offers a powerful alternative to traditional methods, often proceeding under mild conditions with unique reactivity patterns. These approaches are particularly relevant for forging carbon-nitrogen and carbon-carbon bonds in molecules like this compound.

A prominent strategy involves the generation of nitrogen-centered radicals, which can then participate in various bond-forming reactions. Photoredox catalysis is a key enabler in this context, using light to initiate single-electron transfer (SET) processes that generate the desired radical species from stable precursors. For instance, N-aminopyridinium salts have been successfully employed as precursors to N-centered radicals. nih.gov Oxidative quenching of a photoredox catalyst, such as Ru(bpy)₃²⁺, by an N-aminopyridinium salt can lead to the cleavage of the N-N bond, generating a reactive amidyl radical. nih.gov This radical is capable of regioselective amidation of electron-rich arenes and heteroarenes. nih.gov

Another approach involves the direct C-H functionalization of heterocycles. For example, site-selective C4 acylation of pyridines has been achieved by combining N-aminopyridinium salts with aldehydes under iridium photoredox catalysis. nih.gov The mechanism proceeds through the generation of an amidyl radical, which abstracts a hydrogen atom from the aldehyde to form an acyl radical. This acyl radical then adds selectively to the C4 position of the pyridine ring. nih.gov A similar radical-based strategy could be envisioned for the alkylation of pyridines, providing a pathway to the pentyl side chain of the target molecule.

Furthermore, radical-mediated aryl amination has proven effective for the synthesis of complex amino acids containing heterocyclic moieties. nih.gov These 5-exo cyclizations involve the addition of an aryl radical to the nitrogen of an azomethine, a process that can be rendered efficient by using radical-stabilizing groups. nih.gov While this specific example leads to a cyclic product, the underlying principle of forming a C-N bond via radical addition to a nitrogen-containing functional group is broadly applicable.

The table below summarizes representative conditions for radical-mediated reactions applicable to the synthesis of substituted pyridines.

| Reaction Type | Precursors | Catalyst/Conditions | Product Type | Ref |

| Heteroarene Amidation | N-Aminopyridinium salt, Arene | Ru(bpy)₃Cl₂, light | Aryl-aminated heterocycle | nih.gov |

| C4 Acylation of Pyridine | N-Aminopyridinium salt, Aldehyde | Ir photoredox catalyst, light | C4-Acyl pyridine | nih.gov |

| Aryl Amination | Aryl bromide, Azomethine | nBu₃SnH, AIBN, heat | Fused heterocyclic amino ester | nih.gov |

| C-H Pyridylation | N-Aminopyridinium salt | Anthraquinone excited state (HAA) | C4-substituted pyridine | nih.gov |

This table presents a conceptual summary of reaction types and may not directly produce the subject compound.

Principles of Sustainable Synthesis Applied to this compound

The principles of green and sustainable chemistry are increasingly integral to the design of synthetic routes for pharmaceuticals and fine chemicals. Applying these principles to the synthesis of this compound involves strategies that enhance efficiency, reduce waste, and utilize more environmentally benign materials. nih.gov

A cornerstone of sustainable synthesis is the use of multicomponent reactions (MCRs) . MCRs combine three or more starting materials in a single operation to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification operations. bohrium.com The synthesis of pyridine derivatives is well-suited to MCR strategies, which can be performed under metal-free, catalyst-free, or solvent-free conditions, or in green solvents like aqueous ethyl lactate. bohrium.comnih.gov For instance, a one-pot, four-component reaction of an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and an ammonium source can yield highly substituted pyridines in excellent yields and short reaction times, particularly with microwave assistance. nih.govacs.org

The choice of catalyst and solvent is critical for a sustainable process. The development of reactions in environmentally friendly solvents such as water or ethanol, or under solvent-free conditions, significantly reduces the environmental impact. nih.govrsc.org Triflic acid (HOTf) has been used as a catalyst for the one-pot, solvent-free synthesis of pyridine derivatives from ketones and amines, demonstrating high efficiency and chemoselectivity. rsc.org Metal-catalyzed reactions also offer sustainable advantages when the catalyst is recyclable, such as with copper, zinc, or Mg/Al hydrotalcite systems. bohrium.com

A hypothetical sustainable synthesis of this compound could involve a one-pot reductive amination of a suitable precursor, such as 5-(pyridin-3-yl)pentanal, with ammonia or an ammonia equivalent, using a recyclable catalyst and a green solvent.

The table below outlines several green chemistry approaches for the synthesis of pyridine derivatives.

| Sustainable Approach | Key Features | Example Reaction | Ref |

| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. | 4-component synthesis of pyridines via microwave irradiation in ethanol. | nih.govacs.org |

| Green Solvents | Use of water, ethanol, or ionic liquids to replace hazardous organic solvents. | Synthesis of pyridines in aqueous ethyl lactate. | bohrium.com |

| Solvent-Free Synthesis | Reactions conducted without a solvent, reducing waste and simplifying workup. | HOTf-catalyzed one-pot synthesis of pyridines from ketones and amines. | rsc.org |

| Green Catalysis | Use of recyclable or non-toxic catalysts. | Cu(OTf)₂ or Mg/Al hydrotalcite catalyzed pyridine synthesis. | bohrium.com |

This table summarizes general sustainable strategies for pyridine synthesis.

Regio-, Chemo-, and Stereoselective Synthesis of this compound Analogs

The synthesis of specific analogs of this compound often requires precise control over regioselectivity, chemoselectivity, and stereoselectivity to install functional groups at desired positions and with the correct spatial arrangement.

Regioselectivity refers to the control of substitution at a particular position on the pyridine ring. The inherent electronic properties of the pyridine ring direct electrophilic and nucleophilic substitutions, but modern methods offer more nuanced control. For example, the C2-alkylation of pyridine N-oxides can be achieved using in-situ generated titanacyclopropanes, which allows for the introduction of complex alkyl groups specifically at the C2 position. organic-chemistry.org Another powerful technique involves the generation of a pyridine-boryl radical from 4-cyanopyridine (B195900) and bis(pinacolato)diboron. This radical can add to α,β-unsaturated ketones, leading to the formation of C4-substituted pyridine derivatives through a radical addition/C-C coupling mechanism. acs.org Such methods are invaluable for creating analogs with substituents at positions other than the 3-position of the parent compound.

Chemoselectivity is the selective reaction of one functional group in the presence of others. This is crucial when dealing with multifunctional molecules. For instance, in the synthesis of polysubstituted pyridines, methods have been developed that show broad functional group tolerance. rsc.org A Cu-catalyzed cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates proceeds through an electrocyclization and oxidation sequence to yield highly substituted pyridines, tolerating various functional groups on the precursors. organic-chemistry.org This selectivity ensures that sensitive parts of a molecule remain intact during the synthesis.

Stereoselectivity involves the control of the three-dimensional arrangement of atoms, which is critical for biologically active molecules. The synthesis of chiral analogs of this compound, where the chiral center could be on the pentyl chain, requires stereoselective methods. Asymmetric hydrogenation is a classic approach. Chiral iridium catalysts, for example, have been developed for the asymmetric hydrogenation of ketones, which could be a key step in establishing a chiral center in the side chain. rsc.org Another powerful strategy is the diastereoselective Mannich-type reaction, where nucleophilic addition of α-alkoxy enolates to imines can produce syn- or anti-amino alcohols with high selectivity, depending on the enolate used. diva-portal.org Such building blocks could be elaborated to form enantiomerically pure analogs of this compound.

The following table details strategies for achieving selectivity in the synthesis of pyridine analogs.

| Selectivity Type | Method | Substrates/Reagents | Outcome | Ref |

| Regioselective | C4-Functionalization | 4-Cyanopyridine, B₂(pin)₂, α,β-unsaturated ketone | C4-substituted pyridine | acs.org |

| Regioselective | C2-Alkylation | Pyridine N-oxide, Titanacyclopropane | C2-alkylated pyridine | organic-chemistry.org |

| Chemoselective | Cascade Cyclization | Alkenylboronic acid, α,β-unsaturated ketoxime | Polysubstituted pyridine with functional group tolerance | organic-chemistry.org |

| Stereoselective | Asymmetric Hydrogenation | Ketone | Chiral aminopyridinato Iridium(I) catalyst | Chiral alcohol |

| Stereoselective | Mannich-type Reaction | α-Alkoxy enolate, Imine | syn- or anti-α-hydroxy-β-amino ester | diva-portal.org |

This table provides examples of selective synthetic methods that could be applied to create analogs of the subject compound.

Mechanistic Investigations of Chemical Processes Involving 5 Pyridin 3 Yl Pentan 1 Amine

Elucidation of Amine Functional Group Reaction Mechanisms

The primary amine group in 5-(Pyridin-3-yl)pentan-1-amine is a key site for various chemical reactions, including oxidation, condensation with carbonyl compounds, and reactions with alkylating and acylating agents.

Mechanistic Pathways of Amine Oxidation

The oxidation of primary amines can proceed through several mechanistic pathways, often influenced by the specific oxidizing agent employed. A common metal-free approach involves the use of reagents like PhI(OAc)2 in combination with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). rsc.org This method is efficient for converting primary amines to their corresponding aldehydes. rsc.org

The proposed mechanism for the TEMPO-catalyzed oxidation begins with the formation of an N-oxoammonium ion from TEMPO. This species then reacts with the primary amine, leading to the formation of an intermediate that, upon elimination, yields an imine. Subsequent hydrolysis of the imine produces the final aldehyde product. Spectroscopic methods have been instrumental in demonstrating and supporting these mechanistic steps. rsc.org

Alternative oxidation mechanisms can involve direct electron transfer, hydride transfer, or hydrogen transfer, depending on the oxidant. msuniv.ac.in For instance, electrochemical oxidation of aliphatic amines often proceeds via the formation of a radical cation, which then deprotonates to an α-carbon radical. mdpi.com This radical can then undergo further oxidation to an iminium cation, which is subsequently hydrolyzed to a carbonyl compound. mdpi.com

Table 1: Mechanistic Overview of Amine Oxidation

| Oxidizing System | Key Intermediates | Mechanistic Steps |

| PhI(OAc)2 / TEMPO | N-oxoammonium ion, Imine | 1. Oxidation of TEMPO. 2. Reaction with amine to form an intermediate. 3. Elimination to form an imine. 4. Hydrolysis to aldehyde. rsc.org |

| Electrochemical Oxidation | Radical cation, α-carbon radical, Iminium cation | 1. One-electron oxidation to a radical cation. 2. Deprotonation to an α-carbon radical. 3. Second oxidation to an iminium cation. 4. Hydrolysis to carbonyl. mdpi.com |

Condensation Reaction Mechanisms with Carbonyl Compounds

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This acid-catalyzed reaction is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon. libretexts.orgchemistry.coachvanderbilt.edu

The mechanism proceeds through the following key steps:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, making the hydroxyl group a better leaving group. libretexts.org

Dehydration: Protonation of the hydroxyl group by an acid catalyst allows for the elimination of a water molecule, forming a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product. libretexts.org

The rate of this reaction is pH-dependent, with the optimal pH typically being around 5. At low pH, the amine is protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group for elimination. libretexts.org

Studies on Alkylation and Acylation Mechanisms

Alkylation: The alkylation of primary amines, such as this compound, with alkyl halides typically proceeds via a nucleophilic substitution (SN2) mechanism. mnstate.edumasterorganicchemistry.com However, this reaction is often difficult to control and can lead to polyalkylation, as the resulting secondary amine is often more nucleophilic than the primary amine starting material. masterorganicchemistry.com The reaction sequence involves the initial SN2 attack of the primary amine on the alkyl halide, followed by deprotonation to yield the secondary amine. This secondary amine can then compete with the primary amine for the remaining alkyl halide, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Acylation: In contrast, the acylation of primary amines with acyl chlorides or acid anhydrides is a more controlled reaction that typically yields the mono-acylated product (an amide). The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent to form a tetrahedral intermediate. researchgate.net This is followed by the elimination of a leaving group (e.g., chloride) to form the stable amide. The amide product is significantly less basic and nucleophilic than the starting amine, which prevents further acylation. libretexts.org

Pyridine (B92270) Ring Reactivity and Associated Mechanistic Insights

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Mechanisms on the Pyridine Moiety

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. libretexts.orgwikipedia.org Furthermore, the nitrogen atom can be protonated or coordinate with Lewis acid catalysts, further deactivating the ring. wikipedia.orgyoutube.com When EAS does occur, substitution is directed to the 3- and 5-positions. libretexts.org

An alternative to direct electrophilic substitution is the oxidation of the pyridine to a pyridine N-oxide. wikipedia.org The N-oxide is more reactive towards electrophilic substitution than pyridine itself. wikipedia.org

Nucleophilic Aromatic Substitution (NAS) Mechanisms on the Pyridine Moiety

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. stackexchange.com The reaction proceeds through a Meisenheimer-like intermediate.

For a 3-substituted pyridine like this compound, nucleophilic attack is favored at the 2- and 6-positions. Attack at these positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom in one of the resonance structures of the anionic intermediate, thereby stabilizing it. stackexchange.com Attack at the 4-position does not offer this stabilization. The regioselectivity of NAS on 3-substituted pyridines can also be influenced by the steric and electronic properties of the substituent and the reaction conditions. researchgate.net For instance, bulky substituents at the 3-position can sterically hinder attack at the 2-position, favoring substitution at the 6-position. researchgate.net

A thorough review of available scientific literature reveals a lack of specific mechanistic studies focused on the radical reactivity and intramolecular cyclization of this compound. Research on this particular compound is limited, and detailed investigations into its reaction mechanisms, particularly concerning radical pathways involving the pyridine nucleus and potential rearrangement or cyclization reactions, have not been extensively published.

Therefore, it is not possible to provide a detailed, evidence-based article with research findings and data tables as requested in the outline. Constructing such an article would necessitate speculation beyond what is currently supported by peer-reviewed scientific data for this specific molecule. General principles of pyridine chemistry suggest potential reactivities, but without specific studies on this compound, a scientifically rigorous and accurate discussion cannot be formulated.

Advanced Spectroscopic and Analytical Characterization of 5 Pyridin 3 Yl Pentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the carbon-hydrogen framework and confirm the connectivity between different parts of the molecule.

One-Dimensional NMR (¹H, ¹³C, DEPT) Analysis

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental information about the chemical environment, number, and type of protons and carbons in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-(Pyridin-3-yl)pentan-1-amine is predicted to show distinct signals for the protons on the pyridine (B92270) ring and the pentylamine side chain. The four protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns confirming the 3-substitution pattern. Protons H-2 and H-6, being adjacent to the ring nitrogen, are expected at the lowest field. The protons of the five methylene (B1212753) (CH₂) groups in the pentyl chain would appear in the aliphatic region (δ 1.3-2.8 ppm). The CH₂ group adjacent to the pyridine ring and the CH₂ group adjacent to the amine function are expected to be shifted downfield compared to the other three methylene groups. A broad singlet corresponding to the two amine (NH₂) protons would also be present.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected: five for the pyridine ring (three CH and two quaternary carbons) and five for the pentyl chain (five CH₂ carbons). The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and their position within the ring. The shifts for the aliphatic carbons are characteristic of a linear alkyl chain, with the carbons directly attached to the pyridine ring and the amino group showing distinct downfield shifts. As an example, the related compound 3-(Pyridin-3-yl)propan-1-amine shows pyridine carbon signals between δ 123.4 and 149.8 ppm in DMSO-d₆. rsc.org

DEPT Analysis: DEPT experiments (specifically DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, the three CH carbons of the pyridine ring would appear as negative signals, while the five CH₂ carbons of the pentyl chain would produce positive signals. The two quaternary carbons of the pyridine ring would be absent from the spectrum, allowing for their unambiguous assignment.

The following table summarizes the predicted ¹H and ¹³C NMR data for this compound.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |

| Py-2 | ~150.0 | ~8.45 | d | 1H |

| Py-3 | ~138.0 | - | - | - |

| Py-4 | ~136.5 | ~7.65 | dt | 1H |

| Py-5 | ~124.0 | ~7.30 | dd | 1H |

| Py-6 | ~147.5 | ~8.40 | dd | 1H |

| C-1' | ~32.5 | ~2.65 | t | 2H |

| C-2' | ~31.0 | ~1.65 | m | 2H |

| C-3' | ~26.0 | ~1.35 | m | 2H |

| C-4' | ~33.5 | ~1.45 | m | 2H |

| C-5' | ~42.0 | ~2.70 | t | 2H |

| -NH₂ | - | (variable) | br s | 2H |

Predicted shifts are based on analogous structures and general NMR principles. Solvent: CDCl₃. d=doublet, t=triplet, m=multiplet, dd=doublet of doublets, dt=doublet of triplets, br s=broad singlet.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, key COSY correlations would be observed between the adjacent protons on the pyridine ring (H-4 with H-5; H-5 with H-6) and throughout the entire pentyl chain (H-1'/H-2', H-2'/H-3', H-3'/H-4', H-4'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. Each CH and CH₂ group in the molecule would produce a correlation peak, linking the proton and carbon assignments from the 1D spectra. This is essential for confirming the assignments in the crowded aliphatic region of the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. For this compound, the most critical HMBC correlations would be those linking the pentyl chain to the pyridine ring. For example, correlations are expected from the protons at C-1' to the pyridine carbons C-2, C-3, and C-4. Similarly, correlations from the pyridine protons H-2 and H-4 to the chain carbon C-1' would definitively establish the attachment point. ntnu.noresearchgate.net

| Key HMBC Correlations |

| Proton(s) |

| H-2 (Py) |

| H-4 (Py) |

| H-1' (Chain) |

| H-5' (Chain) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. rsc.orgrsc.org For this compound (C₁₀H₁₆N₂), the exact mass of the protonated molecule, [M+H]⁺, would be measured. This experimental value would then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence, typically within 5 parts per million (ppm).

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₁₇N₂⁺ | 165.13862 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the separation, detection, and identification of compounds in complex mixtures. rsc.org The compound would typically be analyzed using a reversed-phase HPLC column (e.g., C18) coupled to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

In tandem mass spectrometry (MS/MS) mode, the protonated parent ion ([M+H]⁺, m/z 165.1) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, predictable fragmentation pathways include the loss of ammonia (B1221849) (NH₃) and cleavages along the alkyl chain, particularly the favorable cleavage that generates the stable pyridin-3-ylmethyl cation. fda.gov.tw This technique is highly sensitive and specific, making it suitable for quantitative analysis in complex matrices.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Identity |

| 165.1 | 148.1 | [M+H-NH₃]⁺ |

| 165.1 | 92.1 | Pyridin-3-ylmethyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying compounds. For GC analysis, compounds must be volatile and thermally stable. Primary amines like this compound can sometimes exhibit poor chromatographic behavior (e.g., peak tailing) on standard GC columns. Therefore, derivatization, such as silylation or acylation, is often employed to increase volatility and improve peak shape. nih.gov

Following separation by GC, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy ionization method that causes extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺ at m/z 164) may be observed. The most prominent peak in the spectrum is often the result of the most stable fragment ion formed. The benzylic-type cleavage to form the pyridin-3-ylmethyl cation (m/z 92) is expected to be a major fragmentation pathway. Other significant fragments would arise from cleavage at the alpha-carbon relative to the amine (m/z 30) and sequential losses from the alkyl chain. derpharmachemica.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of specific bonds can be observed. In the case of this compound, the IR spectrum provides clear evidence for its key structural features: the primary amine and the pyridine ring.

The primary amine (R-NH2) group is characterized by two N-H stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.comlibretexts.org These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. libretexts.org Additionally, the N-H bending (scissoring) vibration for a primary amine typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad absorption due to N-H wagging can also be observed between 910-665 cm⁻¹. orgchemboulder.com

The pyridine ring, an aromatic heterocycle, exhibits characteristic C=C and C=N stretching vibrations within the 1605-1580 cm⁻¹ region. Aromatic C-H stretching bands are generally found around 3025 cm⁻¹. The C-N stretching vibration of the aliphatic amine portion of the molecule is expected to produce a weak to medium band in the 1250-1020 cm⁻¹ range. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (Asymmetric & Symmetric) | 3400 - 3250 | Medium |

| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Variable |

| Primary Amine | N-H Wag | 910 - 665 | Strong, Broad |

| Aliphatic Chain | C-H Stretch | 2960 - 2850 | Strong |

| Pyridine Ring | Aromatic C-H Stretch | ~3025 | Weak to Medium |

| Pyridine Ring | C=C and C=N Stretch | 1605 - 1580 | Medium to Strong |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Weak to Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal determination of its solid-state conformation.

While specific crystallographic data for this compound is not widely available in the searched literature, analysis of analogous structures provides insight into the expected findings. vulcanchem.comnih.gov The pyridine ring would be planar, and the pentylamine chain would likely adopt a staggered conformation to minimize steric hindrance. The crystal packing would be influenced by hydrogen bonding interactions involving the primary amine group, which can act as both a hydrogen bond donor and acceptor, and the nitrogen atom of the pyridine ring, which can act as a hydrogen bond acceptor. These interactions play a crucial role in the formation of a stable crystal lattice.

| Structural Parameter | Expected Value/Observation |

|---|---|

| Crystal System | To be determined by experiment |

| Space Group | To be determined by experiment |

| Unit Cell Dimensions | To be determined by experiment |

| Bond Lengths (e.g., C-N, C-C) | Consistent with standard values for sp³ C-N and C-C bonds |

| Bond Angles | Reflective of sp³ and sp² hybridization |

| Key Torsion Angles | Indicative of the conformation of the pentyl chain |

| Hydrogen Bonding | Expected between amine groups and between amine and pyridine nitrogen |

High-Resolution Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and for its isolation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely used for these purposes in the pharmaceutical and chemical industries. thermofisher.comscirp.org

HPLC is a robust and versatile technique for the analysis of non-volatile compounds. For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. rsc.orgharvard.edu

The retention of this compound on the column is influenced by the composition of the mobile phase, which often consists of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. biorxiv.org The pH of the mobile phase is a critical parameter, as it affects the ionization state of the primary amine and the pyridine nitrogen, thereby influencing retention time. Detection is commonly achieved using a UV detector, as the pyridine ring absorbs UV light. sielc.com The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and acetonitrile/methanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., 260 nm) sielc.com |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

UPLC is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity. scirp.org These advantages are particularly beneficial for the rapid purity assessment of chemical libraries and for the analysis of complex mixtures.

For this compound, a UPLC method would offer a more efficient separation from potential impurities compared to traditional HPLC. scirp.org The principles of separation are the same as in HPLC, but the system operates at higher pressures to accommodate the smaller particle size of the stationary phase. This results in sharper and narrower peaks, allowing for better resolution and more accurate quantification of impurities. The reduced run times also lead to lower solvent consumption, making UPLC a more environmentally friendly technique. scirp.org

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or similar, e.g., 2.1 x 50 mm, 1.7 µm biorxiv.org |

| Mobile Phase | Similar to HPLC, but optimized for faster gradients |

| Flow Rate | 0.4 - 0.8 mL/min biorxiv.org |

| Detection | Photodiode Array (PDA) or UV detector |

| Injection Volume | 1 - 5 µL |

| System Backpressure | Significantly higher than HPLC, often >6000 psi |

Computational Chemistry and Theoretical Studies on 5 Pyridin 3 Yl Pentan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure, providing a basis for predicting chemical behavior.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost and accuracy. nih.govresearchgate.net The process involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until those forces are negligible. nih.gov For 5-(Pyridin-3-yl)pentan-1-amine, this would involve optimizing the bond lengths, bond angles, and dihedral angles of both the pyridine (B92270) ring and the flexible pentylamine side chain.

Calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good description of electron distribution. nih.govresearchgate.net The resulting optimized geometry provides the foundation for all further computational analyses.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents typical bond lengths and angles that would be determined through DFT calculations. Actual values would be obtained from a specific computational output.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(pyridyl)-C(pentyl) | ~1.52 Å |

| Bond Length | C-C (aliphatic) | ~1.54 Å |

| Bond Length | C-N (amine) | ~1.47 Å |

| Bond Angle | C(pyridyl)-C(pyridyl)-C(pentyl) | ~121° |

| Bond Angle | C-C-C (aliphatic) | ~112° |

| Bond Angle | C-C-N (amine) | ~111° |

| Dihedral Angle | C(pyridyl)-C(pyridyl)-C(pentyl)-C(pentyl) | Variable (defines conformation) |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comscirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. physchemres.org A small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed across the ring and adjacent atoms. researchgate.net The energies of these orbitals allow for the calculation of various chemical reactivity descriptors. physchemres.org

Table 2: Illustrative Frontier Orbital Energies and Chemical Reactivity Descriptors Calculations based on hypothetical HOMO and LUMO energies derived from DFT analysis.

| Parameter | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 eV | Energy of the outermost electron |

| LUMO Energy (ELUMO) | - | -1.2 eV | Energy of the first available empty orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.2 eV | Energy released when an electron is added |

| Absolute Electronegativity (χ) | (I + A) / 2 | 3.85 eV | Measure of electron-attracting power |

| Absolute Hardness (η) | (I - A) / 2 | 2.65 eV | Resistance to change in electron distribution |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule three-dimensionally, allowing for the visualization of electron-rich and electron-deficient regions. libretexts.org This map is invaluable for predicting how a molecule will interact with other species, such as receptors or reactants. uni-muenchen.demdpi.com MEP maps are typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.net

In this compound, the MEP map would predictably show a region of strong negative potential around the nitrogen atom of the pyridine ring, identifying it as a primary site for hydrogen bonding or electrophilic attack. researchgate.net The primary amine group (-NH2) at the end of the pentyl chain would also show a negative potential associated with the nitrogen's lone pair, alongside positive regions on the amine hydrogens, making it both a hydrogen bond acceptor and donor site.

Analysis of Molecular Orbitals (HOMO-LUMO Energies and Visualization)

Molecular Dynamics (MD) Simulations of this compound Systems

While quantum chemical calculations examine static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, considering a force field that describes the potential energy of the system.

For this compound, MD simulations could be used to:

Explore Conformational Flexibility: The pentylamine chain is flexible. MD simulations in a solvent (like water) can explore the accessible conformations and their relative stabilities, which is crucial for understanding how the molecule might fit into a binding pocket. semanticscholar.org

Study Solvation: Analyze how water molecules arrange around the solute, particularly around the polar pyridine and amine groups, which influences its solubility and bioavailability.

Simulate Ligand-Protein Interactions: If a biological target is known, MD simulations can model the binding process of this compound to the protein, assess the stability of the resulting complex, and identify key interacting amino acid residues. nih.govsemanticscholar.org

In Silico Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data. For this compound, DFT calculations can compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net Comparing these theoretical spectra with experimental ones can help confirm the molecule's structure and vibrational modes. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to UV-Visible absorption spectra. scirp.org

Furthermore, computational chemistry is a powerful tool for exploring potential reaction pathways. cecam.org By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of a chemical reaction. acs.org For instance, the metabolism of this compound could be investigated by modeling potential enzymatic reactions like N-oxidation or alkylation.

Structure-Based Computational Design Approaches for Novel Analogs

The computationally determined structure and properties of this compound serve as a foundation for designing novel analogs with potentially improved characteristics. Structure-based design leverages the 3D structure of a ligand or a ligand-receptor complex to rationally modify the molecule. acs.orgresearchgate.net

Approaches for designing analogs of this compound could include:

Scaffold Hopping: Replacing the pyridine ring or the pentylamine chain with other chemical groups that maintain key interactions but may improve properties like selectivity or metabolic stability. mdpi.com

Fragment-Based Growth: Adding new functional groups to the existing scaffold to form additional favorable interactions with a target receptor.

In Silico Screening: Creating a virtual library of analogs and using computational tools to predict their properties (e.g., binding affinity, ADME properties) to prioritize which compounds to synthesize and test experimentally. rsc.orgnih.gov

Medicinal Chemistry Research Applications of 5 Pyridin 3 Yl Pentan 1 Amine and Its Analogs

Exploration of 5-(Pyridin-3-yl)pentan-1-amine as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to a variety of biological targets, making it a valuable template for developing new therapeutic agents. nih.govmdpi.com The term was first introduced in 1988 to describe structural motifs that could be modified to produce ligands for multiple, distinct receptors. nih.gov These scaffolds, which are often semi-rigid and can display substituents in specific spatial arrangements, are attractive starting points for drug discovery programs because they tend to possess favorable drug-like properties. mdpi.com

Nitrogen-containing heterocycles, such as pyridine (B92270), are prominent examples of privileged structures. researchgate.netmdpi.com The pyridine nucleus is a key component in a vast number of bioactive compounds and approved drugs, valued for its ability to engage in various biological interactions. researchgate.netresearchgate.net Similarly, other heterocyclic systems like pyrimidines, indoles, and chromones are also considered privileged scaffolds due to their wide range of biological activities and presence in numerous therapeutic agents. nih.govnih.govresearchgate.net The utility of the pyridine ring, as part of the broader this compound framework, lies in its versatility as a template for creating diverse libraries of compounds with potential applications against various diseases, including cancer and viral infections. nih.govmdpi.com

Strategic Bioisosteric Modifications of the this compound Structure

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a fundamental strategy in drug design. This approach aims to modulate a compound's properties, such as potency, selectivity, metabolic stability, or solubility, while retaining the essential biological activity.

In recent years, bicyclo[1.1.1]pentane (BCP) has gained significant traction as a non-classical bioisostere for para-substituted benzene (B151609) rings. acs.orgpharmablock.com This rigid, three-dimensional saturated scaffold can mimic the linear geometry and substituent exit vectors of a para-substituted arene ring, making it an attractive replacement in medicinal chemistry. acs.orgbeilstein-journals.org The interest in BCP stems from its potential to confer improved physicochemical properties compared to its aromatic counterparts. acs.orgnih.gov As a saturated, sp³-rich structure, BCP can enhance characteristics like aqueous solubility and metabolic stability, which are often challenging aspects of drug development. beilstein-journals.orgnih.govacs.org Its application has proven valuable in overcoming liabilities associated with planar aromatic rings, such as poor solubility or unwanted metabolic pathways. nih.govresearchgate.net

Replacing an aromatic ring, such as the pyridine in this compound analogs, with a BCP moiety can have significant effects on how the molecule interacts with its biological target. While the BCP scaffold is primarily considered a rigid spacer that mimics the geometry of a para-substituted ring, it does not engage in the π-π stacking interactions characteristic of aromatic systems. pharmablock.com This distinction means that BCP is an effective replacement when the aromatic ring's primary role is to correctly position other functional groups for binding, rather than participating in direct aromatic interactions with the protein. pharmablock.com

In many cases, this bioisosteric swap is well-tolerated, maintaining or even improving biological potency. nih.gov For example, the replacement of a fluorophenyl ring with a BCP motif in a γ-secretase inhibitor resulted in an equipotent compound. researchgate.netacs.org The ability of BCP to maintain crucial ligand-protein interactions while altering other properties underscores its utility. However, the success of this strategy is context-dependent; if specific aromatic interactions are critical for binding affinity, replacing the ring with a saturated BCP could lead to a loss of activity. The change in the molecule's three-dimensional shape and electronic properties can subtly alter its fit within a binding pocket, potentially influencing both affinity and selectivity. acs.orgfrontiersin.org

One of the primary motivations for using BCP as a bioisostere for aromatic rings is the significant improvement in physicochemical properties. The replacement of a planar, aromatic ring with a saturated, three-dimensional BCP scaffold often leads to enhanced drug-like characteristics. nih.gov

Key improvements include:

Increased Aqueous Solubility The disruption of molecular planarity and reduction in aromatic character by introducing a BCP moiety can lead to a significant increase in aqueous solubility. nih.govnih.gov

Enhanced Permeability Studies have shown that BCP analogs can exhibit superior passive permeability compared to their aromatic parents. acs.orgresearchgate.netacs.org For instance, a BCP-containing γ-secretase inhibitor showed marked improvements in passive permeability. acs.org

Improved Metabolic Stability Aromatic rings are often sites of metabolic oxidation by cytochrome P450 enzymes. Replacing them with the more stable, saturated BCP core can block these metabolic pathways, leading to improved metabolic stability. beilstein-journals.orgacs.org

The table below illustrates the impact of replacing a para-substituted phenyl ring with a BCP moiety on the properties of a known Lp-PLA₂ inhibitor.

| Compound | Structure | Potency (IC₅₀, nM) | FaSSIF Solubility (µg/mL) | Kinetic Solubility (µg/mL) |

| Darapladib | Phenyl-containing | 1 | 10 | 18 |

| BCP Analog | BCP-containing | 1 | 30 | 160 |

| Data sourced from studies on Lp-PLA₂ inhibitors, demonstrating the effect of BCP replacement. pharmablock.comnih.gov |

These modifications highlight the strategic advantage of using BCP to fine-tune the developability of a lead compound without compromising its biological function. researchgate.netacs.org

Impact of Bioisosteric Replacements on Molecular Recognition and Ligand-Target Interactions

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound by systematically modifying its chemical structure and evaluating the effects of these changes on its biological activity. For derivatives of this compound, SAR studies focus on understanding how different substituents on the pyridine ring and alterations to the pentylamine chain influence target binding and efficacy. nih.govacs.org

The biological activity of pyridine-containing compounds can be highly sensitive to the nature and position of substituents on the pyridine ring. mdpi.com Both electron-donating and electron-withdrawing groups can modulate the electronic properties, basicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. rsc.org

Research on various pyridine and pyrimidine (B1678525) derivatives has yielded key SAR insights:

Electron-releasing groups (e.g., methyl, pyridine) on a pyrimidine skeleton have been shown to enhance anti-inflammatory activity. rsc.org In some antiproliferative agents, methyl (CH₃) groups were found to be more favorable for activity than hydrogen or chlorine atoms. mdpi.com

Electron-withdrawing groups (e.g., nitro, halogens) can have varied effects. For instance, in one series of antiproliferative compounds, nitro (NO₂) and chloro (Cl) substituents decreased activity. mdpi.com However, in another series of pyrazolopyridine antivirals, a 2-pyridyl group (an electron-withdrawing group in this context) led to the most potent analog against certain enteroviruses. ucla.edu

Positional Isomerism The substitution pattern on the pyridine ring is critical. Studies on antiproliferative agents showed that para-substitution with methyl or nitro groups improved activity, whereas ortho and meta substitutions were detrimental. mdpi.com

Chain and Linker Modification In studies of pyrimidine-4-carboxamides, conformational restriction of a flexible side chain by replacing it with a more rigid piperidine (B6355638) ring increased inhibitory potency threefold. nih.gov This highlights that modifications beyond the core aromatic ring are equally important for optimizing activity.

The following table summarizes SAR findings for different classes of heterocyclic compounds, which can inform the modification of this compound analogs.

| Scaffold Class | Substituent Modification | Effect on Biological Activity | Reference |

| Pyridine Derivatives | Insertion of CH₃ group vs. H or Cl | Increased antiproliferative activity | mdpi.com |

| Pyridine Derivatives | para-CH₃ or para-NO₂ vs. ortho/meta | Improved antiproliferative activity | mdpi.com |

| Pyrazolopyridine Derivatives | 2-pyridyl group at C4 position | Most potent activity against non-polio enteroviruses | ucla.edu |

| Pyrimidine Derivatives | Electron-releasing groups (e.g., pyridine) | Enhanced anti-inflammatory activity | rsc.org |

| Pyrimidine-4-carboxamides | Replacement of morpholine (B109124) with (S)-3-hydroxypyrrolidine | 10-fold increase in NAPE-PLD inhibitory activity | nih.gov |

These findings demonstrate that a comprehensive SAR investigation, exploring substitutions on both the pyridine ring and the alkyl-amine side chain, is essential for the rational design of potent and selective analogs based on the this compound scaffold. acs.orgucla.edu

Stereochemical Considerations in Ligand-Target Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in the interaction between a drug molecule (ligand) and its biological target. For analogs of this compound, the specific spatial orientation of substituent groups can significantly influence binding affinity and biological activity.

For instance, in the development of histamine (B1213489) H1-receptor antagonists, the conformation of the molecule plays a key role. Research on a series of pyridinylalkyl-isocytosines revealed that steric interactions between substituents on the pyridine ring and the alkyl chain can alter the preferred conformation of the drug, thereby affecting its activity. nih.gov The synthesis of a semi-rigid bicyclic analog, where the more flexible 3-methylpyridinylbutyl group was replaced by a tetrahydroquinolinylpropyl moiety, resulted in a two- to three-fold increase in potency as an H1-receptor antagonist. This confirmed that a trans/trans conformation is favored for activity at this receptor. nih.gov This highlights that the conformational requirements for H1 and H2 histamine receptors are distinct. nih.gov

The importance of stereochemistry is also evident in the development of kinase inhibitors. For example, antihistamines that contain a carbon atom in the connecting moiety can exhibit chirality, leading to stereoselective binding at the receptor. ramauniversity.ac.in In the synthesis of pyrrolidine (B122466) derivatives, 1,3-dipolar cycloaddition reactions are utilized to create complex five-membered heterocycles with multiple stereogenic centers, allowing for a high degree of stereocontrol. diva-portal.org Similarly, the stereoselective synthesis of protected pyrrolidines has been achieved, with the stereochemistry of the resulting products being confirmed through nuclear Overhauser effect (nOe) signals in NMR spectroscopy. umich.edu

Furthermore, in the context of spiro compounds, which are characterized by their three-dimensional structures, domino reactions are employed to synthesize these complex molecules with high diastereo- and enantioselectivity. unimi.it The stereoselective synthesis of various heterocyclic compounds, including those with a pyrrolidine core, underscores the necessity of controlling the spatial arrangement of atoms to achieve desired biological activity. diva-portal.orgumich.eduunimi.it

In Vitro Pharmacological Target Interaction Studies of this compound Analogs

The this compound scaffold and its analogs have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key enzyme in several signaling pathways, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease and mood disorders. nih.govtandfonline.com Several studies have focused on developing pyridine-containing compounds as GSK-3β inhibitors. For example, a novel pyrrolo[2,3-b]pyridine-based compound, S01, was designed and synthesized, demonstrating potent GSK-3β inhibition with an IC50 of 0.35 ± 0.06 nM. tandfonline.com Molecular docking studies suggested that S01 interacts with key residues in the ATP-binding pocket of GSK-3β, including ASP-133, VAL-135, and LYS-85. tandfonline.com Another study on imidazo[1,5-a]pyridine (B1214698) derivatives, while showing nanomolar inhibition, revealed a reduction in potency compared to the parent indazole compounds, highlighting the importance of an acidic hydrogen on the central core for tight binding. nih.gov Furthermore, 1-phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones have been identified as a new class of GSK-3β inhibitors, with one compound showing an IC50 of 0.24 μM and good selectivity over other kinases. acs.org

Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R is a receptor tyrosine kinase involved in the survival and differentiation of macrophages, making it a target for cancer and inflammatory diseases. nih.govwiley.comnih.gov Pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been designed as CSF1R inhibitors. mdpi.com One such compound, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, emerged as a potent inhibitor with low-nanomolar enzymatic activity. mdpi.com In another study, the replacement of a hinge-binding moiety with imidazo[1,2-a]pyridine (B132010) or pyrazolo[1,5-a]pyridine (B1195680) led to potent CSF1R inhibitors with IC50 values of 25 nM and 27 nM in cellular assays, respectively. nih.gov The lead compound BPR1R024 exhibited an IC50 of 0.53 nM for CSF1R. acs.org

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a serine/threonine kinase that plays a critical role in innate immune signaling pathways. acs.orgosti.gov Several series of IRAK4 inhibitors containing a pyridine moiety have been developed. These include aminopyrimidin-4-one derivatives, with one compound showing an IC50 of 27 nM and excellent kinase selectivity. osti.gov Another series of pyrimidopyridones was discovered to be potent IRAK4 inhibitors, where switching a pyridine ring for an N-substituted pyridone retained potency. nih.gov Thiazole and pyridine amides have also been described as potent IRAK4 inhibitors. nih.gov

NF-κB-Inducing Kinase (NIK): NIK is a key kinase in the non-canonical NF-κB signaling pathway, which is implicated in inflammatory diseases and cancer. nih.govnih.gov Pyrrolidinone derivatives containing pyridine subunits have been identified as NIK inhibitors. vulcanchem.com A potent and selective NIK inhibitor with a 4-pyridyl substituent at the 5-position of a pyrazole (B372694) ring has been reported, suggesting a key interaction of the heterocyclic nitrogen with the ATP binding site. nih.gov Another study identified a potent NIK inhibitor with an IC50 value of 9.1 nM. nih.gov

Interactive Table: Kinase Inhibition Data for this compound Analogs and Related Compounds

Click to view interactive data

| Compound Class | Target Kinase | Key Finding (IC50) | Reference |

|---|---|---|---|

| Pyrrolo[2,3-b]pyridine | GSK-3β | 0.35 ± 0.06 nM | tandfonline.com |

| Imidazo[1,5-a]pyridine | GSK-3β | Nanomolar inhibition | nih.gov |

| 1-Phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-dione | GSK-3β | 0.24 μM | acs.org |

| Pyridine-based Pyrrolo[2,3-d]pyrimidine | CSF1R | Low-nanomolar activity | mdpi.com |

| Imidazo[1,2-a]pyridine | CSF1R | 25 nM | nih.gov |

| Pyrazolo[1,5-a]pyridine | CSF1R | 27 nM | nih.gov |

| BPR1R024 | CSF1R | 0.53 nM | acs.org |

| Aminopyrimidin-4-one | IRAK4 | 27 nM | osti.gov |

| Pyrimidopyridone | IRAK4 | Potent inhibition | nih.gov |

| Pyrrolidinone with pyridine subunit | NIK | Active inhibitors | vulcanchem.com |

| Pyrazole with 4-pyridyl substituent | NIK | Potent and selective | nih.gov |

| 2-amine-5H-pyrrolo[3,2-d]-pyrimidine derivative | NIK | 9.1 nM | nih.gov |

Analogs of this compound have been investigated for their ability to bind to and modulate the activity of various receptors, particularly the histamine H1 receptor and those within neurotransmitter systems.

Histamine H1 Receptor: The histamine H1 receptor is a G-protein-coupled receptor involved in allergic responses. wikipedia.org Antagonists of this receptor are commonly used as anti-allergy medications. wikipedia.org The pyridine ring is a common structural feature in many H1 receptor antagonists. ramauniversity.ac.in Structure-activity relationship studies on pyridinylalkyl-isocytosine derivatives have shown that the size of substituents on the pyridine ring can influence the compound's conformation and, consequently, its antagonist activity at both H1 and H2 receptors. nih.gov For example, the synthesis of a semi-rigid bicyclic analog resulted in a 2-3 times more potent H1-receptor antagonist. nih.gov

Furthermore, research on piperidinylpyrrolopyridine derivatives identified them as potent and selective H1 antagonists. researchgate.net The nature of the acid chain attached to the piperidine was found to be crucial for both the duration of action and the lack of sedative properties. researchgate.net In the development of the H1 antagonist rupatadine, which contains a 5-methylpyridin-3-yl group, analogs with large, flexible aromatic substituents were found to have a long residence time at the H1 receptor. acs.orgnih.gov

Neurotransmitter Systems: Neurotransmitter receptors are crucial for signal transmission in the nervous system and are modulated by various ligands. nih.govnih.gov Opioid receptors, for instance, are generally inhibitory and can reduce neurotransmitter release. frontiersin.org Neurotransmitters can act through both ionotropic and metabotropic receptors to modulate neuronal activity. pharmacologyeducation.org While direct studies on this compound's interaction with specific neurotransmitter systems are not extensively detailed in the provided context, the general principles of receptor modulation are relevant. The activity of neurotransmitter receptors can be modulated by affecting ligand affinity or the receptor's effector function. ebi.ac.uk

The anti-inflammatory and antiproliferative properties of compounds related to the this compound core have been evaluated in various cell-based assays.

Anti-inflammatory Activity: The inhibition of kinases like IRAK4 and NIK, as discussed previously, is a key mechanism for the anti-inflammatory effects of these compounds. IRAK4 is a crucial mediator in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling, which are central to the innate immune response and inflammation. osti.gov Inhibition of IRAK4 can modulate the production of inflammatory cytokines. osti.gov Similarly, NIK is a key kinase in the alternative NF-κB pathway, and its overactivation is linked to inflammatory diseases. nih.gov Small molecule inhibitors of NIK have been shown to attenuate LPS-induced inflammation in cellular assays. nih.gov Furthermore, CSF1R inhibitors can suppress pathological inflammation in the central nervous system. wiley.com

Antiproliferative Activity: Many pyridine-containing compounds have demonstrated antiproliferative effects against various cancer cell lines. For instance, 5-substituted nih.govpyrindine derivatives have shown cytotoxicity against HeLa (cervical carcinoma) and A2058 (melanoma) cell lines in the micromolar range, while having no effect on normal human fibroblasts. nih.gov Another study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives revealed that some compounds had significant antiproliferative efficacy, with two compounds showing lethal effects on several cancer cell lines, including melanoma, renal cancer, and breast cancer cell lines. researchgate.net

The antiproliferative activity is often linked to the inhibition of specific kinases that are overactive in cancer cells. For example, CSF1R is a target in cancer therapy due to its role in tumor-associated macrophages. nih.govnih.gov The antiproliferative effects of 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives on the MDA-MB-231 human breast cancer cell line were shown to be dose- and time-dependent. torlakinstitut.com The antiproliferative activity of various pyridine derivatives against cell lines like A549, HeLa, and MDA-MB-231 has also been reported, with structure-activity relationships indicating that certain substitutions on the pyridine ring can enhance potency. mdpi.com

Interactive Table: Antiproliferative Activity of Pyridine Derivatives

Click to view interactive data

| Compound Class | Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| 5-Substituted nih.govpyrindine derivatives | HeLa, A2058 | Micromolar cytotoxicity against tumor cells, no effect on normal fibroblasts. | nih.gov |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Renal, melanoma, breast cancer cell lines | Lethal effects on several cancer cell lines. | researchgate.net |

| 3-(4-Substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives | MDA-MB-231 (breast cancer) | Dose- and time-dependent inhibition of cell proliferation. | torlakinstitut.com |

| Various pyridine derivatives | A549, HeLa, MDA-MB-231 | Antiproliferative activity with structure-dependent potency. | mdpi.com |

Receptor Binding and Modulation Studies (e.g., Histamine H1 Receptor, Neurotransmitter Systems)

Design and Combinatorial Synthesis of Compound Libraries Based on the this compound Core

The design and synthesis of compound libraries are a cornerstone of modern drug discovery, allowing for the rapid generation and screening of numerous molecules to identify promising therapeutic leads. The this compound core, with its versatile pyridine scaffold, is well-suited for combinatorial chemistry approaches. acs.orgacs.orgresearchgate.net

The pyridine ring is a prevalent structural unit in pharmaceuticals, and its incorporation into molecular design is a common strategy. dovepress.com The adaptability of the pyridine nucleus allows for extensive structural modifications, making it an ideal starting point for creating diverse compound libraries. researchgate.net

One approach to building such libraries is through solution-phase combinatorial chemistry. For instance, a method for the simultaneous addition of functionalities to pre-formed asymmetric polyazaphane scaffolds has been developed to create tertiary nitrogen-based libraries. acs.org This technique was used to generate libraries of polyazapyridinophanes with a total complexity of 1600 compounds. acs.org

Another strategy involves solid-phase synthesis, which is a widely used technique in combinatorial chemistry. acs.org For example, a 2-chloro-5-bromopyridine scaffold can be used for the solid-phase synthesis of pyridine-based derivatives. acs.org The Build/Couple/Pair (B/C/P) combinatorial approach has also been employed to develop structurally diverse macrocycle libraries, some of which are oriented towards biologically relevant motifs. mdpi.com

The design of these libraries is often guided by computational methods and structure-activity relationship (SAR) data. For example, in the development of IRAK4 inhibitors, a high-throughput screen identified an aminopyrimidine hit, which was then optimized through structure-enabled design to generate a new, potent, and selective chemotype. osti.govacs.org Similarly, in the discovery of CSF1R inhibitors, a replacement strategy for the hinge-binding moiety led to the identification of novel inhibitors. nih.gov

The goal of these combinatorial efforts is to explore a wide chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic properties. The pyridine scaffold's ability to engage in hydrogen bonding and other key interactions with biological targets makes it a valuable component in the design of these libraries for a range of therapeutic areas, including anti-infectives and anticancer agents. researchgate.netdovepress.com

Future Research Directions and Translational Opportunities for 5 Pyridin 3 Yl Pentan 1 Amine Research

Emerging Synthetic Methodologies for Novel Pyridine-Amine Architectures

The synthesis of pyridine (B92270) derivatives is a cornerstone of organic chemistry, with a continuous drive towards more efficient and versatile methods. core.ac.ukresearchgate.net For pyridine-amine structures like 5-(Pyridin-3-yl)pentan-1-amine, future research is likely to focus on the development of one-pot and multicomponent reactions (MCRs). researchgate.netvulcanchem.commdpi.com These approaches offer significant advantages by combining multiple reaction steps into a single operation, which can improve yield, reduce waste, and simplify purification processes. researchgate.netmdpi.com